1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound that features a trifluoromethyl group.
Preparation Methods
The synthesis of 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps. One common route includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often involve the use of specific reagents such as EDC, HOPO, MeCN, EtOH, and H2O . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with specific enzymes and receptors, leading to its biological activity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules, such as:
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have similar applications in pharmaceuticals and materials science.
FDA-approved trifluoromethyl group-containing drugs: These drugs highlight the importance of the trifluoromethyl group in enhancing drug efficacy and stability.
1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique structure and the specific properties imparted by the pyrimido[5,4-e][1,2,4]triazine core.
Properties
Molecular Formula |
C15H12F3N5O2 |
---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
1-ethyl-6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H12F3N5O2/c1-3-23-12-10(13(24)22(2)14(25)20-12)19-11(21-23)8-4-6-9(7-5-8)15(16,17)18/h4-7H,3H2,1-2H3 |
InChI Key |
HUOQOQQLBQDZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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